

Application Notes and Protocols: SR1078

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Compound of Interest

Compound Name: SR1078

Cat. No.: B1681099

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These application notes provide detailed information on the solubility, handling, and application of **SR1078**, a synthetic agonist for the Retinoic acid-related Orphan Receptors ROR α and ROR γ .

Product Information

- Product Name: **SR1078**
- Synonyms: SR-1078, SR 1078
- Chemical Name: N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-4-(trifluoromethyl)benzamide
- Mechanism of Action: **SR1078** is a selective agonist of the Retinoic acid-related Orphan Receptors α (ROR α) and γ (ROR γ).^{[1][2][3][4]} It functions by directly binding to the ligand-binding domain of ROR α and ROR γ , which induces a conformational change, leading to the recruitment of co-activators and subsequent stimulation of target gene transcription.^{[1][3][4][5]}
- Molecular Formula: C₁₇H₁₀F₉NO₂^[6]
- Molecular Weight: 431.25 g/mol ^{[2][6]}
- CAS Number: 1246525-60-9^[6]

Solubility Data

SR1078 is known to have poor aqueous solubility.^[7] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. The reported solubility values from various suppliers are summarized below. It is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound.^[2]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source(s)
DMSO	43.12 - 86	100 - 199.42	Tocris, Selleck Chemicals, R&D Systems, APExBIO, TargetMol ^{[2][5][6][8]}
Ethanol	43.12 - 86	100 - 199.42	Tocris, Selleck Chemicals, R&D Systems, APExBIO ^{[2][6][8]}
Water	Insoluble	Insoluble	Selleck Chemicals ^[2]

Experimental Protocols

Objective: To prepare a high-concentration stock solution of **SR1078** for long-term storage and subsequent dilution into working solutions.

Materials:

- **SR1078** powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Bring the **SR1078** vial to room temperature before opening.
- Weigh the desired amount of **SR1078** powder using an analytical balance. For example, to prepare a 100 mM stock solution, weigh 43.12 mg of **SR1078**.
- Add the appropriate volume of solvent (DMSO or ethanol) to the powder. To prepare 1 mL of a 100 mM stock, add 1 mL of solvent to 43.12 mg of **SR1078**.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[\[1\]](#)[\[5\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[\[1\]](#)[\[2\]](#)

Objective: To treat cultured cells with **SR1078** to study its effects on ROR α / γ target gene expression. This protocol is based on studies using HepG2 and SH-SY5Y cell lines.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Materials:

- **SR1078** stock solution (e.g., 100 mM in DMSO)
- Appropriate cell culture medium
- Cultured cells (e.g., HepG2, SH-SY5Y) seeded in multi-well plates
- Vehicle control (DMSO)

Procedure:

- Thaw the **SR1078** stock solution at room temperature.
- Prepare an intermediate dilution of the stock solution in fresh cell culture medium.

- Further dilute the intermediate solution to the final desired working concentration (e.g., 2-10 μM).^[1] The final concentration of the solvent (DMSO) in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.
- Remove the existing medium from the cultured cells and replace it with the medium containing **SR1078**.
- Prepare a vehicle control by adding the same final concentration of DMSO to the medium without **SR1078**.
- Incubate the cells for the desired period (e.g., 24 hours).^[1]^[2]
- After incubation, harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure target gene expression (e.g., G6Pase, FGF21, BMAL1).^[4]^[7]

Objective: To prepare and administer **SR1078** to mice via intraperitoneal (i.p.) injection for pharmacokinetic and pharmacodynamic studies.

Materials:

- **SR1078** stock solution (e.g., 25 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile tubes and syringes

Procedure (Example Formulation for a 10 mg/kg dose): This protocol is adapted from published methods to create a suspended or clear solution for injection.^[1]

- Preparation of Vehicle: A common vehicle for i.p. injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]
- Formulation: a. To prepare 1 mL of a 2.5 mg/mL **SR1078** solution, first take 100 μL of a 25 mg/mL **SR1078** stock solution in DMSO. b. Add the 100 μL of **SR1078** stock to 400 μL of

PEG300 and mix thoroughly. c. Add 50 μ L of Tween-80 to the mixture and mix again until the solution is clear. d. Finally, add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix well. This yields a final concentration of 2.5 mg/mL.

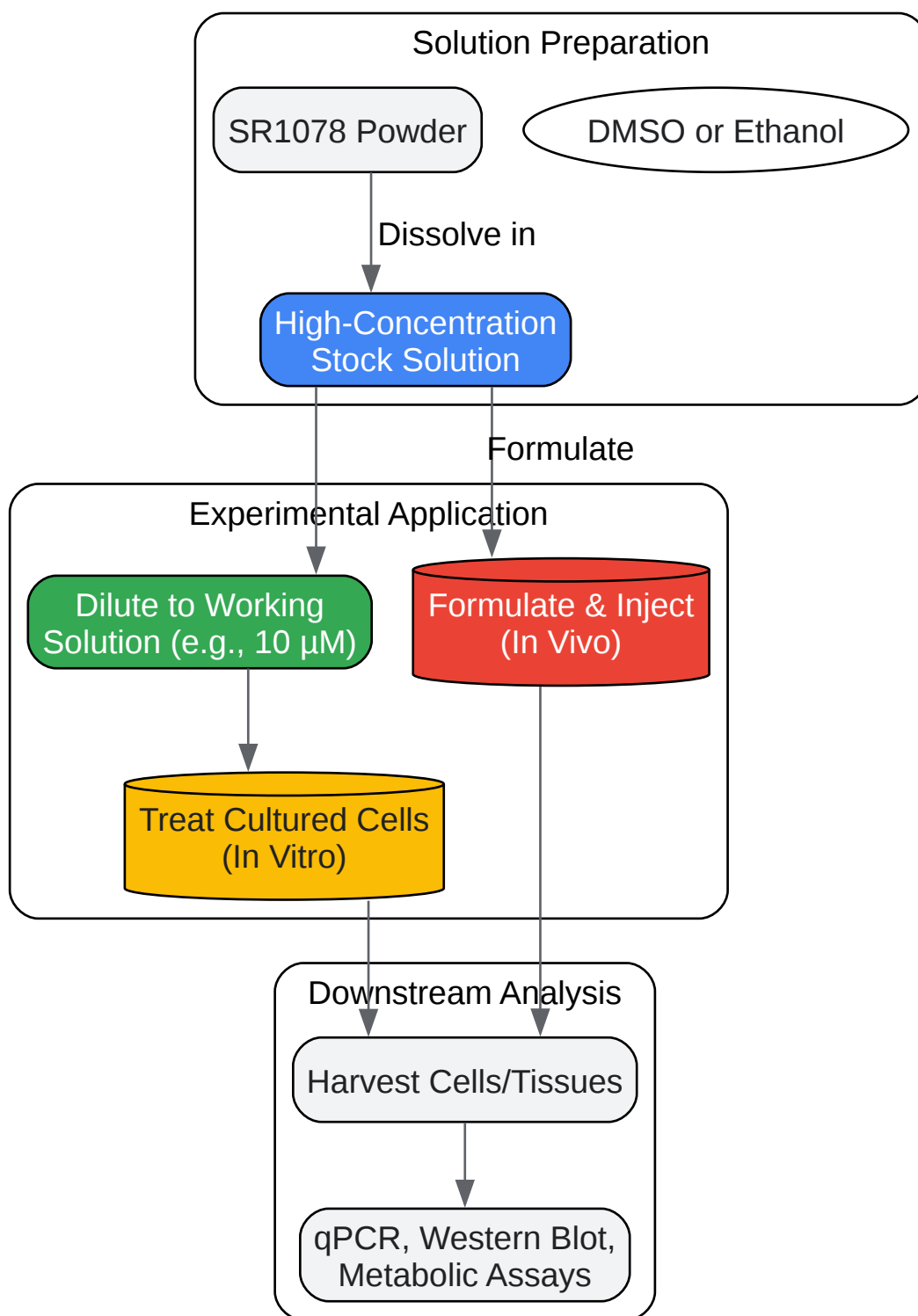
- Dosing: For a 10 mg/kg dose in a 25-gram mouse, the required dose is 0.25 mg. The injection volume would be 100 μ L of the 2.5 mg/mL solution.
- Administration: Administer the prepared solution to the mice via intraperitoneal injection.
- Post-Administration: At specified time points (e.g., 2 hours post-injection), tissues such as the liver can be harvested to analyze the expression of ROR target genes like G6Pase and FGF21.[\[1\]](#)[\[5\]](#) Pharmacokinetic studies have shown that a 10 mg/kg i.p. injection in mice results in a plasma concentration of 3.6 μ M after 1 hour, with levels sustained above 800 nM for at least 8 hours.[\[1\]](#)[\[5\]](#)

Mechanism of Action and Signaling Pathway

SR1078 acts as a potent agonist for ROR α and ROR γ , which are key regulators of metabolism, inflammation, and circadian rhythm.[\[4\]](#)[\[8\]](#) Upon binding **SR1078**, the ROR receptor undergoes a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.

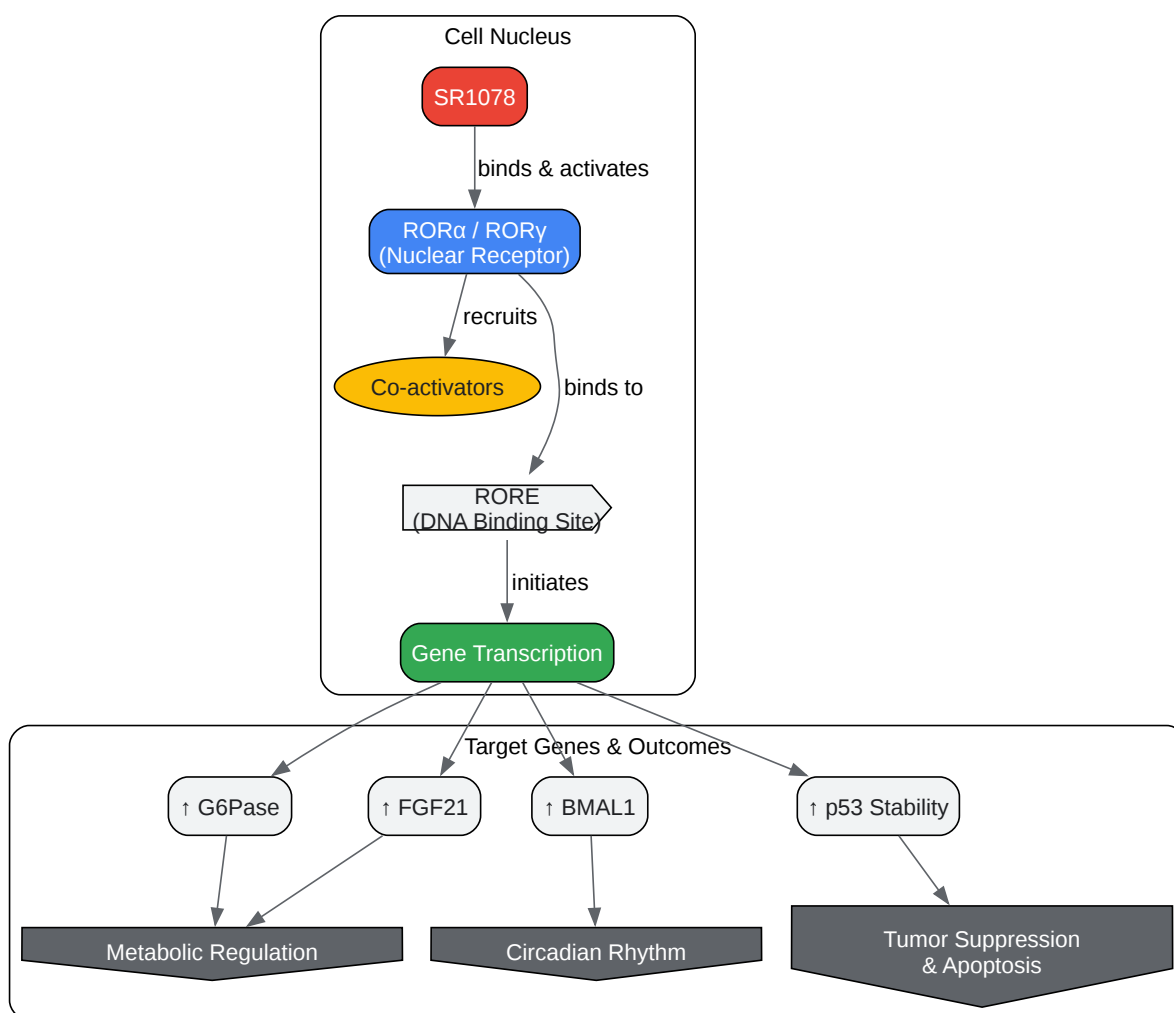
Key downstream targets and pathways affected by **SR1078**-mediated ROR activation include:

- Metabolic Regulation: Increased expression of genes involved in glucose metabolism, such as G6Pase (Glucose-6-Phosphatase) and FGF21 (Fibroblast Growth Factor 21).[\[4\]](#)[\[7\]](#)
- Circadian Rhythm: Activation of core clock genes, including BMAL1.[\[4\]](#)
- Tumor Suppression: Increased stability of the p53 tumor suppressor protein.[\[7\]](#)



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Caption: Experimental workflow from **SR1078** powder to downstream analysis.



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Caption: **SR1078** activates RORα/γ, leading to target gene transcription.

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